5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Overview
Description
5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromo group and an azetidine moiety linked to an imidazole ring
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to influence a wide array of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the formation of the azetidine ring, and finally, the coupling with the pyrimidine core. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations, ensuring that the final product meets the required specifications for pharmaceutical or other applications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole and azetidine rings can participate in redox reactions.
Coupling Reactions: The compound can form bonds with other aromatic or heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols in polar solvents.
Oxidation: Agents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could introduce hydroxyl groups.
Scientific Research Applications
5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}benzene
- 5-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
Uniqueness
Compared to similar compounds, 5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine offers unique properties due to the presence of the bromo group, which can participate in specific chemical reactions and enhance biological activity. Its structural configuration also allows for diverse functionalization, making it a versatile compound in various research fields.
Properties
IUPAC Name |
5-bromo-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5/c1-9-14-2-3-17(9)6-10-7-18(8-10)12-15-4-11(13)5-16-12/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHNCRFAMHUNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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